molecular formula C23H25N5O7S2 B058206 N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C CAS No. 95056-36-3

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

Número de catálogo B058206
Número CAS: 95056-36-3
Peso molecular: 547.6 g/mol
Clave InChI: ZNDJOCJUBZZAMN-USYHLRJESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C”, also known as BMS-181174 or BMY25067, is an analog of mitomycin C . It is currently in initial clinical trials . This compound is active against a range of tumor cell lines and xenografts, including MMC-resistant tumors .


Synthesis Analysis

The synthesis of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” involves the use of disulfide derivatives of the highly active compound RR150, N-7(thioethyl) mitomycin C . Further details about the synthesis process are not available in the retrieved papers.


Molecular Structure Analysis

The molecular formula of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” is C23H25N5O7S2 . The IUPAC name is [(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate.


Physical And Chemical Properties Analysis

The molecular weight of “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” is 547.6 . Further physical and chemical properties are not available in the retrieved papers.

Aplicaciones Científicas De Investigación

Antitumor Activity

“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C”, also known as BMY-25067, has shown significant antitumor activity. It was found to have tumor inhibitory effects equivalent to mitomycin C (MMC) against ascitic P388 and L1210 leukemias and M109 lung carcinoma in mice . It demonstrated superior activity against B16 melanoma with a high percentage of cures when both tumors and drug were given intraperitoneally .

Superiority over Mitomycin C

BMY-25067 has shown superior activity compared to MMC, especially against B16 melanoma implanted subcutaneously with intravenous treatment . This activity was observed when therapy was initiated either one day post-tumor implant or delayed until the ninth day post-tumor implant .

Activity against MMC-resistant Lines

BMY-25067 showed slight activity against a line of L1210 partially resistant to MMC and none against a line of P388 completely resistant to MMC .

Reduced Hematologic Toxicity

At their respective maximum non-lethal doses in mice, BMY-25067 was less neutropenic than MMC . This was confirmed in ferrets which were also examined for the compound’s effects on platelets .

Less Effect on Platelets

BMY-25067 appeared to have much less effect on platelets than MMC . The nadir for BMY-25067 was 3.8 × 10^5 platelets/cmm compared to 7 × 10^4 platelets/cmm for MMC when the drugs were compared at a dose ratio of 2:1, BMY-25067:MMC .

Potential Clinical Applications

The initial evidence of superior antitumor effectiveness particularly to a solid tumor separated from the site of treatment and reduced hematologic toxicity suggest that BMY-25067 may be a worthwhile candidate for clinical trial .

Role of Glutathione in Cellular Activation

Recent studies have suggested that thiol-dependent nonenzymatic bioactivation may be responsible for the superior antitumor activity of BMS-181174 [N-7-[2-(4-nitrophenyldithio)ethyl]mitomycin C] when compared to the parent compound . However, the results argue against a role of glutathione in cellular nonenzymatic activation of BMS-181174 in J82 and SCaBER cells .

Safety And Hazards

When handling “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

“N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” has shown promising results in initial clinical trials . It has demonstrated superior antitumor effectiveness, particularly to a solid tumor separated from the site of treatment, and reduced hematologic toxicity . These findings suggest that “N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C” may be a worthwhile candidate for further clinical trials .

Propiedades

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[2-[(4-nitrophenyl)disulfanyl]ethylamino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S2/c1-11-17(25-7-8-36-37-13-5-3-12(4-6-13)28(32)33)20(30)16-14(10-35-22(24)31)23(34-2)21-15(26-21)9-27(23)18(16)19(11)29/h3-6,14-15,21,25-26H,7-10H2,1-2H3,(H2,24,31)/t14-,15+,21+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDJOCJUBZZAMN-USYHLRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCSSC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241743
Record name N-7-(2-(nitrophenyldithio)ethyl)mitomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

CAS RN

95056-36-3
Record name N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095056363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-7-(2-(nitrophenyldithio)ethyl)mitomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-181174
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O4QKT84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 2
Reactant of Route 2
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 3
Reactant of Route 3
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 4
Reactant of Route 4
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 5
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C
Reactant of Route 6
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C

Citations

For This Compound
1
Citations
Y Wan-Ching, JLS Au - Pharmaceutical research, 1997 - search.proquest.com
Our laboratory has been investigating approaches to improve the treatment efficacy of bladder cancer by intravesical therapy. Our previous studies have shown that (a) the variable and …
Number of citations: 3 search.proquest.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.